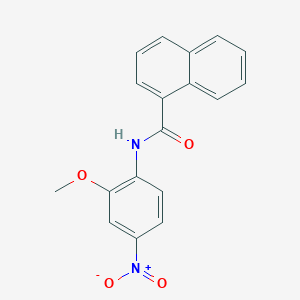![molecular formula C19H31NO B4987343 1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
1-[6-(4-ethylphenoxy)hexyl]piperidine
Vue d'ensemble
Description
1-[6-(4-ethylphenoxy)hexyl]piperidine, also known as GBR 12909, is a selective dopamine reuptake inhibitor. It is a chemical compound that is used in scientific research for its ability to block the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Applications De Recherche Scientifique
Opiate Activity Research
The compound 1-[6-(4-ethylphenoxy)hexyl]piperidine shares structural similarities with the xanthene-9-spiro-4'-piperidine nucleus, which has been studied for its potential in opiate analgesics. Research indicates that specific structural modifications, such as the introduction of a hydroxyl group into the xanthenespiropiperidine nucleus, can produce potent mu-opiate agonists. This highlights the importance of understanding the structure-activity relationships in these compounds (Galt et al., 1989).
Aromatase Inhibition and Cancer Treatment
Research on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which are structurally related to 1-[6-(4-ethylphenoxy)hexyl]piperidine, has shown promising results in inhibiting estrogen biosynthesis. This inhibition is significant for the treatment of hormone-dependent breast cancer, with some derivatives showing stronger inhibition compared to existing treatments (Hartmann & Batzl, 1986).
Neuropharmacology
Compounds like 1-[6-(4-ethylphenoxy)hexyl]piperidine are closely related to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, extensively studied as opioid receptor antagonists. Research in this area aims to understand the bioactive conformation of these compounds, which could lead to new insights into the development of neuropharmacological agents (Le Bourdonnec et al., 2006).
Radioligand Development
Halogenated 4-(phenoxymethyl)piperidines, similar in structure to 1-[6-(4-ethylphenoxy)hexyl]piperidine, have been synthesized as potential δ receptor ligands. The in vitro binding affinities of these compounds and their potential as probes for in vivo tomographic studies of σ receptors highlight their significance in diagnostic imaging and receptor studies (Waterhouse et al., 1997).
Polymer Science
In the field of polymer science, hyperbranched polymers based on piperidine-4-one rings, related to 1-[6-(4-ethylphenoxy)hexyl]piperidine, have been developed. These polymers show significant potential due to their unique branching and reactivity with aromatic nucleophiles, which can be utilized in various industrial applications (Sinananwanich et al., 2009).
Propriétés
IUPAC Name |
1-[6-(4-ethylphenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-2-18-10-12-19(13-11-18)21-17-9-4-3-6-14-20-15-7-5-8-16-20/h10-13H,2-9,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUQMVOWWTVCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-Ethylphenoxy)hexyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![N-(1-{1-[2-(3-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4987280.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid](/img/structure/B4987287.png)
![3-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987288.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4987294.png)

![N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4987323.png)


![3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4987335.png)
![8-butyl-8-methyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B4987337.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)